4-(Tert-butoxy)-3-chlorobenzaldehyde
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Overview
Description
4-(Tert-butoxy)-3-chlorobenzaldehyde is an organic compound that features a tert-butoxy group and a chlorine atom attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-3-chlorobenzaldehyde typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction is carried out under normal temperature conditions using solvents such as benzene, toluene, or dimethyl benzene. The catalyst used is often sulfuric acid mixed with a quaternary ammonium salt like benzyltriethylammonium chloride .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available petrochemicals and is designed to be efficient and easy to control. The reaction materials are dissolved in suitable solvents, and the product is separated and purified using standard techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-3-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed
Major Products Formed
Oxidation: 4-(Tert-butoxy)-3-chlorobenzoic acid.
Reduction: 4-(Tert-butoxy)-3-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
4-(Tert-butoxy)-3-chlorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Tert-butoxy)-3-chlorobenzaldehyde involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group in organic synthesis, while the aldehyde group can participate in nucleophilic addition reactions. The chlorine atom can undergo substitution reactions, making the compound versatile in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butoxy)benzaldehyde: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chlorobenzaldehyde: Lacks the tert-butoxy group, reducing its steric hindrance and altering its reactivity.
4-(Tert-butoxy)-3-methylbenzaldehyde: Contains a methyl group instead of chlorine, affecting its chemical properties
Uniqueness
4-(Tert-butoxy)-3-chlorobenzaldehyde is unique due to the presence of both the tert-butoxy group and the chlorine atom, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
3-chloro-4-[(2-methylpropan-2-yl)oxy]benzaldehyde |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)14-10-5-4-8(7-13)6-9(10)12/h4-7H,1-3H3 |
InChI Key |
FZOZZXZDBFPBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C=O)Cl |
Origin of Product |
United States |
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